![molecular formula C23H18BrN3O4 B2808425 (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 330202-24-9](/img/structure/B2808425.png)
(2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Anticancer and Antitubercular Activities
A novel series of pyrazoline incorporated isoxazole derivatives were synthesized, showcasing the utility of similar structural frameworks in medicinal chemistry for targeting various diseases. Among these compounds, one demonstrated significant binding affinity in molecular docking studies with human DHFR, indicating potential for anticancer application. The compounds were evaluated for anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, with some showing promising IC50 values. Additionally, antitubercular activity was assessed against the H37 Rv strain and a multidrug-resistant strain, with several compounds exhibiting significant activity. These findings highlight the compound's potential as a scaffold for developing novel therapeutic agents against cancer and tuberculosis (Radhika et al., 2020).
Antimicrobial Applications
A series of derivatives, including structures similar to the specified compound, were synthesized and evaluated for antimicrobial activity. The study demonstrated the potential of these compounds in combating microbial infections. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, underscoring the importance of structural modifications in enhancing the biological activity of chemical entities (Kumar et al., 2012).
Anti-inflammatory and Antibacterial Properties
Research on novel pyrazoline derivatives, including compounds with a similar structure to the requested molecule, revealed their potential as anti-inflammatory and antibacterial agents. The synthesis approach utilized microwave irradiation, offering advantages in terms of yield, environmental friendliness, and reaction time. In vivo and in vitro evaluations showed promising anti-inflammatory and antibacterial activities for some synthesized compounds, suggesting their utility in developing new treatments for inflammation and bacterial infections (Ravula et al., 2016).
Carbonic Anhydrase Inhibition
A study on bromophenol derivatives, including the synthesis of novel compounds, evaluated their inhibitory activity against carbonic anhydrase (CA) isoforms. These compounds, through a detailed analysis of inhibitory potencies, demonstrated strong activity against human CA I and II isozymes. The research provides insights into the structural attributes conducive to CA inhibition, offering a pathway for the development of new therapeutic agents for conditions where CA activity modulation is beneficial (Akbaba et al., 2013).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-31-18-11-9-15(10-12-18)21-14-22(16-5-4-6-17(13-16)27(29)30)26(25-21)23(28)19-7-2-3-8-20(19)24/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNNQTMNDHKVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.